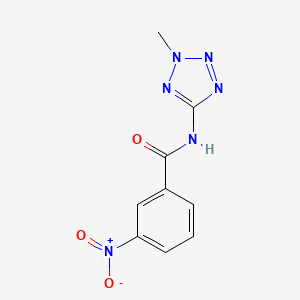

N-(2-methyltetrazol-5-yl)-3-nitrobenzamide

Description

N-(2-Methyltetrazol-5-yl)-3-nitrobenzamide is a benzamide derivative featuring a 3-nitrobenzoyl group linked to a 2-methyltetrazole moiety. The nitro group at the meta position of the benzamide introduces electron-withdrawing effects, influencing reactivity and interaction with biological targets.

Properties

CAS No. |

577762-19-7 |

|---|---|

Molecular Formula |

C9H8N6O3 |

Molecular Weight |

248.20 g/mol |

IUPAC Name |

N-(2-methyltetrazol-5-yl)-3-nitrobenzamide |

InChI |

InChI=1S/C9H8N6O3/c1-14-12-9(11-13-14)10-8(16)6-3-2-4-7(5-6)15(17)18/h2-5H,1H3,(H,10,12,16) |

InChI Key |

IUHTUNFJXAFTRT-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

solubility |

21.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction often requires the use of strong Lewis acids or amine salts to generate hydrazoic acid in situ .

Industrial Production Methods

Industrial production methods for tetrazole derivatives, including N-(2-methyltetrazol-5-yl)-3-nitrobenzamide, often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyltetrazol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

N-(2-methyltetrazol-5-yl)-3-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-methyltetrazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The nitro group can undergo redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(2-methyltetrazol-5-yl)-3-nitrobenzamide with structurally related benzamide derivatives, emphasizing substituent effects and biological activities:

Key Observations

Tetrazole vs. Pyrazole/Thiazolidinone Substituents The tetrazole ring in N-(2-methyltetrazol-5-yl)-3-nitrobenzamide offers distinct electronic and steric properties compared to pyrazole () or thiazolidinone () moieties. Tetrazoles are known to mimic carboxylates, enhancing binding to metalloenzymes or receptors . Pyrazole-containing analogs (e.g., ) exhibit stronger antimicrobial activity (MIC values ~0.39–0.78 µM), likely due to improved lipophilicity from the tert-butyl group .

Substituent Effects on Reactivity and Bioactivity

- Chloro vs. Nitro Groups : The chloro substituent in 3-chloro-N-(2-ethyltetrazol-5-yl)benzamide () may increase electrophilicity, favoring nucleophilic substitution reactions, whereas the nitro group in the main compound enhances electron-deficient character, affecting redox properties .

- Trifluoromethyl and Morpholine Groups : The trifluoromethyl and morpholine substituents in ’s compound improve metabolic stability and target selectivity, suggesting that similar modifications could optimize the main compound’s pharmacokinetics .

Synthetic Methodologies

- Most analogs are synthesized via coupling of acyl chlorides with amines (e.g., ). For instance, ’s compound was prepared using 3-nitrobenzoyl chloride and a pyrazole amine, yielding a 96% product under mild conditions .

- Tetrazole-containing derivatives (e.g., ) often require specialized cyclization steps, such as [2+3] cycloaddition reactions, to form the tetrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.